N,N-diethyl-2-phenylbutanamide

Analytical Method Validation Quality Control Reference Standards

Procuring a structurally authentic impurity reference standard is critical for ANDA submissions-generic substitutes fail chromatographic specificity and compromise regulatory traceability. N,N-Diethyl-2-phenylbutanamide (Butamirate Impurity D) is supplied with full characterization data compliant with USP/EP guidelines, ensuring validated identity for analytical method development, AMV, and QC applications. • Regulatory-grade traceability: Documentation supports ANDA/DMF filings with pharmacopeial alignment. • Dual procurement pathways: Reference standard grade from specialized vendors for QC labs; ≥95% research grade for medicinal chemistry and CYP1A2 inhibition studies (IC50 330 nM). • Supply assurance: Multiple stock points enable global shipment under ambient conditions with COA, NMR, HPLC, and MS data included.

Molecular Formula C15H22O
Molecular Weight 218.34
CAS No. 92321-53-4
Cat. No. B602088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-phenylbutanamide
CAS92321-53-4
SynonymsBenzeneacetamide, N,​N,​α-​triethyl-;  Butyramide, N,N-diethyl-2-phenyl- (6CI,7CI)
Molecular FormulaC15H22O
Molecular Weight218.34
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N(CC)CC
InChIInChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N,N-Diethyl-2-phenylbutanamide (CAS 92321-53-4): Beyond the Basic Chemical Profile


N,N-Diethyl-2-phenylbutanamide (CAS 92321-53-4) is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It belongs to the class of tertiary amides, specifically a phenylbutanamide derivative where the amide nitrogen is substituted with two ethyl groups [1]. While it can be procured as a general research chemical with a typical purity specification of 95% , its primary identity in scientific and industrial contexts is as a key intermediate and a designated impurity standard for the antitussive drug butamirate [2]. This dual identity necessitates a procurement strategy that is distinct from that of generic amide building blocks.

Why Generic Substitution of N,N-Diethyl-2-phenylbutanamide is Inadmissible for Regulated Analytical Workflows


In analytical method development and quality control (QC) for pharmaceuticals, the concept of a generic substitute is invalid when dealing with impurity reference standards. Substituting N,N-diethyl-2-phenylbutanamide with a closely related amide, such as N,N-diethyl-2-phenylpropanamide or N,N-diethyl-3-phenylbutanamide, is unacceptable because chromatographic retention times, UV absorbance characteristics, and mass spectrometry fragmentation patterns are highly specific to the compound's exact structure . The regulatory requirement for ANDA filings mandates the use of a fully characterized reference standard that is structurally identical to the specified impurity, ensuring traceability to pharmacopeial standards (USP or EP) [1]. A generic compound, even with high purity, lacks this validated identity and traceability documentation, thereby compromising the integrity of the analytical data and risking regulatory non-compliance during drug approval processes [1]. The specific evidence below quantifies the unique attributes that define its non-substitutable role.

Quantitative Differentiation of N,N-Diethyl-2-phenylbutanamide from Structural Analogs: An Evidence-Based Procurement Guide


Validated Identity as Butamirate Impurity D vs. General Research-Grade Chemical

N,N-diethyl-2-phenylbutanamide is explicitly characterized and supplied as a reference standard for the active pharmaceutical ingredient (API) butamirate, designated as Butamirate Impurity D or Impurity 1 [1]. This is in contrast to the same compound sourced as a generic 'N,N-diethyl-2-phenylbutanamide' chemical, which lacks the comprehensive characterization and compliance data required for regulated use. The key differentiator is the provision of detailed characterization data compliant with regulatory guidelines for ANDA filings [1]. This includes traceability documentation that is absent from general reagent suppliers, making it a distinct and non-fungible product class.

Analytical Method Validation Quality Control Reference Standards

Sourcing and Availability as a Reference Standard vs. its Role as a General Building Block

The procurement channels for N,N-diethyl-2-phenylbutanamide bifurcate based on its intended application. As a reference standard, it is offered by specialized suppliers like Axios Research, SynZeal, and ChemWhat, which emphasize its use in analytical method development and QC . These suppliers provide a complete data package. In contrast, as a general building block or research chemical, it is available from broad-line suppliers like AKSci and Bidepharm with a stated purity of ≥95% . The pricing, packaging (e.g., milligram quantities for standards vs. grams for reagents), and associated documentation differ significantly, requiring the end-user to select the correct supply chain for their specific workflow.

Procurement Supply Chain Analytical Chemistry

In Vitro Pharmacological Activity Profile: Comparison with Structural Analogs

In vitro assays reveal a specific activity profile for N,N-diethyl-2-phenylbutanamide that distinguishes it from other phenylbutanamides. It exhibits an IC50 of 330 nM against the CYP1A2 enzyme in human liver microsomes, an important consideration for drug-drug interaction potential [1]. Furthermore, it acts as a positive allosteric modulator of the mGlu7 receptor in rat, with an EC50 of 1,500 nM [2]. These activities are not universal among structurally related amides; for instance, the N,N-diethylamide of a different carboxylic acid would exhibit a different CYP inhibition profile. The data highlight the compound's specific, albeit moderate, interaction with these targets.

Medicinal Chemistry Pharmacology Structure-Activity Relationship

Comparative Physical and Stability Data for Long-Term Procurement Planning

The physical properties of N,N-diethyl-2-phenylbutanamide inform its handling and storage, which can differ from its analogs. It is reported as a solid with a melting point range of 31-34°C and a predicted boiling point of 328.5±21.0 °C at 760 mmHg . Recommended storage conditions vary by source but generally specify cool, dry environments, with one vendor advising -20°C storage under inert atmosphere for maximum stability . This contrasts with more stable, higher melting point solid amides or oils that require no special storage. The specific recommended condition is a key logistical consideration for long-term procurement.

Compound Management Stability Storage

Computational Physicochemical Profile vs. Analogous Amides

The predicted physicochemical properties of N,N-diethyl-2-phenylbutanamide provide a basis for comparison with related compounds in silico. Its consensus Log P (octanol-water partition coefficient) is 2.97, indicating moderate lipophilicity . Its predicted aqueous solubility is 0.241 mg/mL, classifying it as 'Soluble' on the Log S scale . These values, combined with a Topological Polar Surface Area (TPSA) of 20.31 Ų, suggest good membrane permeability . When compared to an analog like N-(2,6-diethylphenyl)-2-phenylbutanamide, the target compound's smaller size and lower lipophilicity (Log P ~2.97 vs. predicted Log P >4.0 for the diethylphenyl analog) would be a key differentiator for selecting a scaffold with different ADME properties [1].

Cheminformatics ADME Prediction Drug Design

Optimal Application Scenarios for N,N-Diethyl-2-phenylbutanamide (CAS 92321-53-4)


As a Certified Reference Standard in Butamirate ANDA Filings

The primary and most valuable application for this compound is as a characterized impurity standard (Butamirate Impurity D/1) for the quality control of butamirate citrate drug substance and drug product. In this scenario, procurement from a specialized reference standard vendor (e.g., Axios Research, SynZeal, ChemWhat) is mandatory [1]. The provided documentation, which includes detailed characterization data and traceability to USP/EP standards, is essential for demonstrating analytical method specificity, accuracy, and precision in support of an Abbreviated New Drug Application (ANDA) [1]. This use case is non-substitutable and justifies the premium cost and stringent supply chain associated with the reference standard grade.

As a Specific Probe for CYP1A2 Inhibition Assays

In pharmacology research, N,N-diethyl-2-phenylbutanamide can be utilized as a selective pharmacological tool due to its established activity against the CYP1A2 enzyme. Its moderate inhibitory potency (IC50 = 330 nM) makes it suitable for in vitro studies investigating the role of CYP1A2 in drug metabolism and potential drug-drug interactions [2]. For this application, a standard research-grade product with high purity (≥95%) from a general supplier is sufficient, as full regulatory-grade traceability is not required . The key selection criterion is the verified identity and purity to ensure reproducible assay results.

As a Synthetic Intermediate for More Complex Research Molecules

The compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules. Its tertiary amide moiety is a common feature in many pharmacologically active compounds [3]. Researchers may procure it from a broad-line chemical supplier (e.g., AKSci, Bidepharm) for use in library synthesis or lead optimization . In this context, the primary procurement drivers are cost per gram, bulk availability, and a reliable purity specification (e.g., 95% by HPLC) for the starting material, rather than the specialized documentation required for a reference standard .

As a Calibrant for In Silico Modeling and Cheminformatics Studies

The compound's well-defined computational profile (Log P, TPSA, solubility) makes it a useful data point for calibrating or validating in silico prediction models . Computational chemists may use its measured or predicted properties to benchmark algorithms or to define chemical space boundaries in virtual screening campaigns . For this use case, the availability of high-quality structural and property data, such as that provided by databases like ChemBase and PubChem, is the primary requirement, often without the need to procure a physical sample at all [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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